7-Hydroxy-1H-indazole-3-carbonitrile
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Overview
Description
7-Hydroxy-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of a hydroxyl group at the 7th position and a carbonitrile group at the 3rd position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-cyanoaniline with formic acid, followed by cyclization in the presence of a dehydrating agent. The reaction conditions often include heating and the use of catalysts to facilitate the formation of the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
7-Hydroxy-1H-indazole-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Hydroxy-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and carbonitrile groups play a crucial role in its binding to enzymes or receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
1H-Indazole-3-carbonitrile: Lacks the hydroxyl group at the 7th position.
7-Methoxy-1H-indazole-3-carbonitrile: Contains a methoxy group instead of a hydroxyl group.
7-Hydroxy-1H-indazole-3-carboxamide: Contains a carboxamide group instead of a carbonitrile group.
Uniqueness: 7-Hydroxy-1H-indazole-3-carbonitrile is unique due to the presence of both hydroxyl and carbonitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
7-hydroxy-1H-indazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c9-4-6-5-2-1-3-7(12)8(5)11-10-6/h1-3,12H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPCRVBUINFEAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NN=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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